N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups and phenyl rings
Preparation Methods
The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine core: This is achieved by reacting cyanuric chloride with aniline derivatives under controlled conditions.
Substitution reactions: The triazine core is then subjected to substitution reactions with 4-methylphenylamine to introduce the amino groups.
Coupling with alaninamide: The final step involves coupling the substituted triazine with 2,3-dimethylphenylalaninamide using appropriate coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with various electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide has several scientific research applications:
Organic Electronics: This compound is used in the fabrication of organic electronic devices such as organic solar cells and organic light-emitting diodes (OLEDs) due to its electronic properties.
Materials Science: It is employed in the development of advanced materials with specific optical and electronic characteristics.
Biological Research: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to molecular recognition and binding.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide involves its interaction with specific molecular targets. The triazine ring and amino groups enable the compound to form stable complexes with metal ions and other molecules. These interactions can influence various biochemical pathways and processes, depending on the specific application and context.
Comparison with Similar Compounds
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide can be compared with other triazine derivatives, such as:
2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile: This compound also features a triazine core and amino groups, but with different substituents and applications.
1,3,5-triazine derivatives: These compounds share the triazine core but differ in the nature and position of substituents, leading to variations in their chemical and physical properties.
The uniqueness of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide lies in its specific substitution pattern and the resulting electronic and optical properties, which make it suitable for specialized applications in organic electronics and materials science.
Properties
Molecular Formula |
C28H31N7O |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(2,3-dimethylphenyl)propanamide |
InChI |
InChI=1S/C28H31N7O/c1-17-9-13-22(14-10-17)30-27-33-26(34-28(35-27)31-23-15-11-18(2)12-16-23)29-21(5)25(36)32-24-8-6-7-19(3)20(24)4/h6-16,21H,1-5H3,(H,32,36)(H3,29,30,31,33,34,35) |
InChI Key |
KCKUOWOHPPKGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=CC(=C3C)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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